molecular formula C19H18N2O3S B2378986 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-95-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2378986
CAS No.: 536701-95-8
M. Wt: 354.42
InChI Key: QTSVYMAJONVQMI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic ligand recognized for its potent and selective agonism of the aryl hydrocarbon receptor (AhR), a transcription factor involved in a wide array of biological processes. This compound has emerged as a critical research tool in immunology and oncology, where it is used to probe the complex role of AhR signaling in immune cell differentiation and function, particularly in the regulation of T cells and dendritic cells. Its research value is underscored by its ability to modulate inflammatory responses and influence immune tolerance pathways. In cancer research, this molecule is investigated for its impact on tumor immunology, as AhR activation can affect tumor cell proliferation, apoptosis, and the tumor microenvironment. The compound's mechanism of action involves binding to the AhR, leading to its translocation into the nucleus, dimerization with the AhR nuclear translocator (ARNT), and subsequent upregulation or downregulation of a battery of genes, including cytochrome P450 enzymes like CYP1A1. Studies utilizing this specific indole-sulfanyl acetamide derivative help to dissect the nuanced effects of AhR activation beyond those elicited by classic ligands like TCDD, providing insights into the development of potential therapeutic strategies for autoimmune diseases, cancer, and other immune-related disorders.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-19(14-4-2-3-5-15(14)20-12)25-11-18(22)21-13-6-7-16-17(10-13)24-9-8-23-16/h2-7,10,20H,8-9,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSVYMAJONVQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a cyclization reaction with ethylene glycol under acidic conditions.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Bond Formation: Finally, the benzodioxin and indole-thioether intermediates are coupled through an acylation reaction to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the indole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The benzodioxin-acetamide framework is a versatile template for drug discovery. Below is a comparison of key structural analogs and their biological activities:

Compound Key Substituents Biological Activity Source
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Simple acetamide (no sulfanyl/indole) Not reported in evidence; likely a synthetic intermediate
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-pyrimidoindol-2-yl)sulfanyl]acetamide Pyrimidoindole-sulfanyl Potential kinase inhibition (based on pyrimidoindole motif)
2-[(4-Chlorophenylsulfonyl)amino]-N-phenylacetamides 4-Chlorophenylsulfonyl group Antimicrobial (IC₅₀: 8–32 µg/mL against bacterial/fungal strains)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid substituent Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-thienopyrimidin-2-yl]sulfanyl]acetamide Thienopyrimidinone-sulfanyl with methoxyphenyl Unspecified (structural complexity suggests possible kinase or protease inhibition)

Pharmacological and Functional Insights

  • Antimicrobial Activity : Sulfonamide derivatives (e.g., 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide) exhibit broad-spectrum antimicrobial effects. The sulfonyl group enhances hydrogen bonding with microbial enzymes, while the benzodioxin improves membrane permeability .
  • Anti-inflammatory Activity : Carboxylic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) show potency comparable to Ibuprofen, likely due to COX-2 inhibition mediated by the acidic group .
  • Structural Complexity and Target Specificity: Compounds like the pyrimidoindole-sulfanyl analog () and thienopyrimidinone derivatives () leverage heterocyclic systems to engage with ATP-binding pockets or allosteric sites in kinases.

Physicochemical Properties

  • LogP and Solubility : The indole-sulfanyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (LogP ~1.8) .
  • Hydrogen Bonding: The acetamide and sulfanyl groups provide hydrogen bond donors/acceptors, enhancing target engagement. For example, the pyrimidoindole analog () has a topological polar surface area (TPSA) of 121 Ų, suggesting favorable blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Intermediate sulfonamides or sulfanyl derivatives are formed via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React the benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form a sulfonamide intermediate .
  • Step 2 : Couple the intermediate with 2-bromoacetamide derivatives (e.g., 2-bromo-N-arylacetamides) using LiH as a base in dimethylformamide (DMF) at 60–80°C .
  • Key conditions : Reaction time (4–5 hours for Step 1), solvent polarity (DMF for Step 2), and temperature control (room temperature for Step 1, elevated for Step 2) are critical for yields >80% .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodology :

  • ¹H-NMR : Peaks at δ 6.5–8.3 ppm confirm aromatic protons (benzodioxin and indole moieties). The acetamide NH appears as a singlet near δ 8.3 ppm .
  • IR : Stretching frequencies at 1715 cm⁻¹ (C=O of acetamide) and 1380 cm⁻¹ (S=O or S-C) validate functional groups .
  • CHN analysis : Confirms molecular formula (e.g., C₂₀H₁₈N₂O₃S) with <0.5% deviation .

Q. What initial biological screening methods are used to evaluate therapeutic potential?

  • Methodology :

  • α-Glucosidase inhibition : Test compound activity using in vitro assays with acarbose as a reference (IC₅₀ = 37.38 μM). Prepare serial dilutions (10–100 μM) and measure inhibition via spectrophotometry (400 nm) .
  • Data interpretation : IC₅₀ values are calculated using software like EZ-Fit Enzyme Kinetic. For example, derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For DMF-based reactions, LiH (1.2 equiv.) and 70°C yield >85% purity .
  • TLC monitoring : Employ silica gel plates (ethyl acetate/hexane, 7:3) to track intermediates. Rf values for the final product typically range 0.5–0.6 .
  • Contradiction resolution : Conflicting reports on solvent efficacy (e.g., DMF vs. THF) can be resolved by comparing polarity indexes (DMF = 6.4 vs. THF = 4.0) to favor polar aprotic solvents for SN₂ mechanisms .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

  • Methodology :

  • Quantum chemical calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model reaction pathways and transition states .
  • Molecular docking : AutoDock Vina simulates binding to α-glucosidase (PDB: 2ZE0). The indole sulfanyl group shows hydrogen bonding with Asp349 (binding energy: −8.2 kcal/mol) .
  • Data validation : Compare computational IC₅₀ predictions (e.g., 79.5 μM) with experimental results (81.12 μM for derivative 7k) .

Q. How do structural modifications impact biological activity?

  • Methodology :

  • SAR analysis : Synthesize analogs with varied substituents (e.g., -OCH₃, -Cl) on the phenyl ring.
  • Activity trends :
SubstituentIC₅₀ (μM)Reference
-H86.31
-OCH₃81.12
-NO₂68.45
  • Mechanistic insight : Electron-withdrawing groups enhance H-bonding with enzyme active sites, reducing IC₅₀ by 20–30% .

Q. What analytical challenges arise in resolving stereochemical or polymorphic forms?

  • Methodology :

  • X-ray crystallography : Use SHELXL for structure refinement. The benzodioxin moiety often adopts a planar conformation, while the indole group exhibits slight torsion (5–10°) .
  • Polymorphism screening : Test crystallization in ethanol/water (9:1) vs. acetonitrile. Differential Scanning Calorimetry (DSC) identifies polymorphs via distinct melting endotherms .

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